Ciprofloxacin hydrochloride monohydrate

Pharmaceutical Formulation Stability Studies Preformulation

For analytical quality control and GMP/GLP environments, this is the definitive reference standard. Its high aqueous solubility (35 mg/mL) enables reliable HPLC assay, impurity profiling, and dissolution testing—unlike the poorly soluble free base. As the mandated USP/EP/BP compendial standard, no other salt or hydrate can ensure regulatory traceability. For P. aeruginosa research, it offers class-leading in vitro potency as the gold-standard positive control. Select this for compliance, solubility, and potency.

Molecular Formula C17H21ClFN3O4
Molecular Weight 385.8 g/mol
CAS No. 86393-32-0
Cat. No. B1669077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin hydrochloride monohydrate
CAS86393-32-0
SynonymsAnhydrous, Ciprofloxacin Hydrochloride
Bay 09867
Bay-09867
Bay09867
Ciprinol
Cipro
Ciprofloxacin
Ciprofloxacin Hydrochloride
Ciprofloxacin Hydrochloride Anhydrous
Ciprofloxacin Monohydrochloride Monohydrate
Hydrochloride Anhydrous, Ciprofloxacin
Hydrochloride, Ciprofloxacin
Monohydrate, Ciprofloxacin Monohydrochloride
Monohydrochloride Monohydrate, Ciprofloxacin
Molecular FormulaC17H21ClFN3O4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl
InChIInChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2
InChIKeyARPUHYJMCVWYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes400 mg / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin Hydrochloride Monohydrate (CAS 86393-32-0): Fluoroquinolone Antibiotic Reference Standard and Research-Grade Material


Ciprofloxacin hydrochloride monohydrate is the monohydrochloride monohydrate salt form of ciprofloxacin, a second-generation fluoroquinolone antibiotic [1]. It functions as a broad-spectrum antibacterial agent by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and cell growth [2]. As a fully characterized chemical entity with a defined hydrate and salt form, it is utilized both as an active pharmaceutical ingredient and, critically, as an official primary reference standard in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) for quality control and analytical testing .

Critical Differentiation of Ciprofloxacin Hydrochloride Monohydrate: Why In-Class Analogs Cannot Be Substituted


Direct substitution of ciprofloxacin hydrochloride monohydrate with in-class analogs, such as levofloxacin or moxifloxacin, or with alternative salt forms (e.g., free base), is scientifically unsound due to quantifiable differences in key parameters. These include its uniquely high aqueous solubility (35 mg/mL) which contrasts with the poor solubility of the free base , its superior in vitro potency against critical Gram-negative pathogens like Pseudomonas aeruginosa [1], and its distinct pharmacokinetic profile [2]. Furthermore, its established status as a USP/EP/BP reference standard, unlike most comparator compounds, is non-negotiable for regulatory-compliant analytical work . The following sections provide the precise, comparative data that underpin these points of differentiation.

Quantitative Comparative Evidence: Ciprofloxacin Hydrochloride Monohydrate vs. Analogs


Superior Solid-State Photostability Relative to the Free Base Form

The hydrochloride monohydrate salt form exhibits significantly greater stability against photodegradation compared to the ciprofloxacin free base. In a comparative study, the free base was observed to undergo more extensive degradation upon exposure to sunlight [1]. This improved stability of the salt form can directly influence the shelf-life and reliability of pharmaceutical formulations and analytical stock solutions.

Pharmaceutical Formulation Stability Studies Preformulation

Four-Fold Higher Potency Against Pseudomonas aeruginosa Compared to Levofloxacin

In vitro susceptibility testing reveals that ciprofloxacin possesses a four-fold greater activity against the key Gram-negative pathogen Pseudomonas aeruginosa compared to levofloxacin [1]. This superior potency is a primary clinical rationale for preferring ciprofloxacin in infections where P. aeruginosa is known or suspected. While moxifloxacin is sometimes used, it has less reliable activity against this pathogen.

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC

Highest Potency Against Pseudomonas aeruginosa Among Comparator Fluoroquinolones

In a comparative assessment of fluoroquinolones against a broad panel of over 4,000 Gram-negative and Gram-positive organisms, ciprofloxacin was identified as the most active agent against Pseudomonas aeruginosa [1]. This data reinforces its class-leading position for this difficult-to-treat pathogen, even when compared to newer agents like levofloxacin and moxifloxacin.

Pseudomonas aeruginosa Comparative Microbiology Gram-Negative

Critical Dependence on High-Purity Reference Standard for Regulatory Compliance

Ciprofloxacin hydrochloride monohydrate is the specific chemical form designated as the official reference standard by the USP, EP, and BP for analytical procedures . Substitution with a different salt form, hydrate state, or even a non-pharmacopoeial grade of the same nominal compound invalidates the traceability required for GMP quality control batch release, stability studies, and regulatory submissions.

Analytical Chemistry Quality Control Regulatory Science

Rapid Dissolution Rate as a Key Performance Attribute for Solid Dosage Forms

A comparative evaluation of commercial ciprofloxacin hydrochloride tablet brands revealed that products achieving >70% dissolution in <45 minutes demonstrated biopharmaceutical equivalence, while 40% of tested brands failed to meet this benchmark [1]. This highlights that the active pharmaceutical ingredient's performance is highly dependent on formulation quality, and that the salt form is not a guarantee of performance. Selecting a reliable supplier of the API is critical for achieving a rapidly dissolving and bioequivalent product.

Pharmaceutical Equivalence Dissolution Testing Biopharmaceutics

Short Half-Life Dictates Different Dosing Regimen Compared to Newer Fluoroquinolones

A head-to-head pharmacokinetic study in healthy volunteers demonstrated that ciprofloxacin has a significantly shorter elimination half-life (5.37 ± 0.82 h) compared to levofloxacin (6.26 ± 0.91 h) and moxifloxacin (11.77 ± 1.73 h) [1]. Furthermore, its total systemic exposure (AUC) at a 250 mg dose (5.75 ± 1.25 µg·h/mL) is substantially lower than that of levofloxacin (44.8 ± 4.4 µg·h/mL for a 500 mg dose) and moxifloxacin (39.3 ± 5.35 µg·h/mL for a 400 mg dose) [1]. This necessitates a more frequent dosing schedule (typically twice daily) for ciprofloxacin.

Pharmacokinetics Bioavailability Drug Dosing

High-Value Application Scenarios for Ciprofloxacin Hydrochloride Monohydrate Based on Comparative Evidence


USP/EP/BP Reference Standard for Quality Control and Method Validation

This is the definitive application. Ciprofloxacin hydrochloride monohydrate is the compendial standard for HPLC assay, impurity profiling, and performance verification tests for ciprofloxacin-containing drug products . Its use is mandatory for ensuring traceability in GMP/GLP environments. The quantitative differentiation established in Section 3 confirms that no other salt form or hydrate can be substituted without compromising the validity of analytical results and regulatory filings.

Positive Control in Anti-Pseudomonal Drug Discovery and Susceptibility Testing

For research programs targeting Pseudomonas aeruginosa, ciprofloxacin hydrochloride monohydrate is the gold-standard positive control due to its class-leading in vitro potency, as shown in Section 3 (four-fold more active than levofloxacin) [1]. It provides the most stringent baseline for evaluating the efficacy of novel compounds or for monitoring resistance development in clinical isolates.

Formulation Development and Bioequivalence Studies

As a highly water-soluble salt (35 mg/mL) , ciprofloxacin hydrochloride monohydrate is the preferred form for developing oral solutions, injectable formulations, and solid dosage forms. The dissolution data in Section 3 underscores the importance of using a high-quality API and carefully controlling formulation to achieve the required rapid dissolution profile (>70% in <45 min) for bioequivalence [2].

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Fluoroquinolones

The unique, short half-life of ciprofloxacin (5.37 h) compared to levofloxacin and moxifloxacin [3] makes it a critical comparator in PK/PD studies. Its distinct profile is essential for investigating the relationship between drug exposure, dosing frequency, and the prevention of resistance emergence, providing a valuable contrast to longer-acting analogs.

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